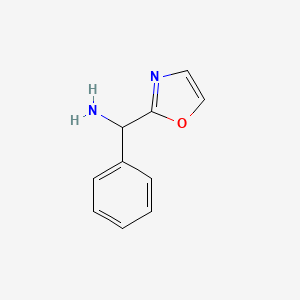

Oxazol-2-yl(phenyl)methanamine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H10N2O |

|---|---|

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

1,3-oxazol-2-yl(phenyl)methanamine |

InChI |

InChI=1S/C10H10N2O/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2 |

Clé InChI |

PNTDTPUECVLIQT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=NC=CO2)N |

Origine du produit |

United States |

Oxazol-2-yl(phenyl)methanamine chemical structure and properties

[1]

Executive Summary

Oxazol-2-yl(phenyl)methanamine is a specialized heterocyclic scaffold characterized by a central methine carbon linking a phenyl ring, a 1,3-oxazole ring (at the C2 position), and a primary amine group. Structurally, it represents a bioisostere of phenylglycine , where the carboxylic acid moiety is replaced by the oxazole heterocycle. This modification significantly alters the physicochemical profile, enhancing metabolic stability and lipophilicity while retaining the capacity for hydrogen bonding and

This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of this compound, serving as a reference for drug discovery professionals targeting kinase inhibitors, GPCR ligands, and peptide mimetics.

Part 1: Chemical Structure and Physicochemical Properties

Structural Analysis

The molecule consists of a chiral center (the methanamine carbon) connecting two aromatic systems. The 1,3-oxazole ring acts as a weak base and a hydrogen bond acceptor, while the primary amine provides a basic center and hydrogen bond donor capability.

-

IUPAC Name: 1-(1,3-oxazol-2-yl)-1-phenylmethanamine

-

Molecular Formula:

-

Molecular Weight: 174.20 g/mol

-

SMILES: NC(c1ccccc1)c2ncco2

Electronic Properties

The oxazole ring is electron-deficient at the C2 position, making the attached methine proton slightly acidic compared to a standard benzylamine. However, the primary amine dominates the acid-base profile.

| Property | Value (Estimated/Experimental) | Significance in Drug Design |

| LogP | 1.1 – 1.4 | Moderate lipophilicity; good membrane permeability. |

| pKa (Amine) | 8.5 – 9.0 | Exists predominantly as a cation at physiological pH (7.4). |

| pKa (Oxazole) | ~0.8 – 1.0 | The oxazole nitrogen is weakly basic and remains unprotonated at pH 7.4. |

| TPSA | ~52 Ų | Favorable for blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 2 (Amine) | Key for active site anchoring (e.g., Asp/Glu residues). |

| H-Bond Acceptors | 2 (Oxazole N, O) | Oxazole N often mimics the carbonyl oxygen of amides/acids. |

Part 2: Synthetic Methodologies

The synthesis of Oxazol-2-yl(phenyl)methanamine requires strategies that construct the oxazole ring de novo or functionalize a pre-existing oxazole scaffold.

Strategy A: Van Leusen Oxazole Synthesis (De Novo)

This is the most robust method for constructing the oxazole ring while installing the benzylic functionality.

-

Precursors: Benzaldehyde, Tosylmethyl isocyanide (TosMIC), Ammonia/Amine source.

-

Mechanism: The reaction of an aldehyde with TosMIC typically yields an oxazole. To introduce the amine, a modified approach using an

-amino nitrile or Strecker-type intermediate is often required, or the aldehyde is first converted to an imine.[1]

Strategy B: Functional Group Transformation (From Ketone)

A more direct laboratory route involves the reductive amination of oxazol-2-yl(phenyl)methanone .

Protocol:

-

Starting Material: Oxazol-2-yl(phenyl)methanone (synthesized via Friedel-Crafts acylation or from benzoyl chloride + oxazole precursor).

-

Reagents: Ammonium acetate (

), Sodium cyanoborohydride ( -

Conditions: Reflux for 12–24 hours.[2]

-

Purification: Acid-base extraction followed by column chromatography (

).

Strategy C: From Phenylglycine (Bioisosteric Synthesis)

This route highlights the compound's relationship to amino acids.

-

Protection: Protect the amine of phenylglycine (e.g., Boc-Phenylglycine).

-

Amidation: Convert carboxylic acid to a

-keto amide or similar acyclic precursor. -

Cyclodehydration: Use Robinson-Gabriel conditions (

or Burgess reagent) to close the oxazole ring. -

Deprotection: Remove the Boc group with TFA to yield the final amine.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of Synthesis Strategy B and C.

Figure 1: Dual synthetic pathways accessing the target scaffold via amino acid cyclization or ketone reduction.

Part 3: Medicinal Chemistry Applications[4][5]

Pharmacophore Mapping

Oxazol-2-yl(phenyl)methanamine serves as a versatile template in Fragment-Based Drug Discovery (FBDD).

-

Peptide Mimetics: The oxazole ring mimics the spatial and electronic properties of a peptide bond (specifically the carbonyl) or a carboxylic acid, but with improved metabolic stability against proteases.

-

Kinase Inhibition: The motif fits into the ATP-binding pocket of various kinases. The amine forms salt bridges with conserved glutamate residues (e.g., Glu in the

C-helix), while the oxazole/phenyl rings engage in hydrophobic/

Bioisosterism Case Study

In the development of inhibitors for IMPDH (Inosine Monophosphate Dehydrogenase), oxazole-based amines have been utilized to replace unstable amide linkers. The 1,3-oxazole ring provides a rigid spacer that orients the phenyl ring and the amine in a specific vector, optimizing entropy upon binding.

Interaction Network Visualization

This diagram details how the molecule interacts within a theoretical receptor binding pocket.

Figure 2: Pharmacophore interaction map showing binding modes of the scaffold in a theoretical active site.

Part 4: Handling and Stability Protocols

Stability Profile

-

Acid Sensitivity: The oxazole ring is generally stable to dilute acids but can undergo hydrolytic ring opening (to form

-acylamino ketones) under harsh acidic conditions (e.g., 6M HCl, reflux). -

Oxidation: The benzylic amine position is susceptible to oxidative deamination if exposed to strong oxidants or metabolic enzymes (MAO).

-

Storage: Store as the hydrochloride salt (solid) at -20°C. The free base is an oil or low-melting solid that should be kept under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric

.

Characterization Protocol (Self-Validating)

To confirm the identity of the synthesized compound, the following analytical signatures must be observed:

-

1H NMR (DMSO-d6):

-

Diagnostic singlet for the oxazole C4/C5 protons (unless substituted) around

7.0–8.0 ppm. -

Methine proton (

) appears as a singlet (or doublet if coupled) around -

Amine protons (

) broad singlet, exchangeable with

-

-

LC-MS:

-

Observe

peak at m/z 175.2. -

Fragmentation often shows loss of ammonia (

, -17 amu) or cleavage of the oxazole ring.

-

References

-

PubChem. Oxazol-2-yl(phenyl)methanol (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]

-

Kulkarni, B. A., et al. An improved one-pot van Leusen oxazole synthesis. Tetrahedron Letters, 1999.[3] (Methodology for oxazole construction). Available at: [Link]

- Palmer, D. C.The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (General Oxazole Stability and Reactivity).

-

Meanwell, N. A. Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 2011. (Context on oxazoles as amide/acid bioisosteres). Available at: [Link]

An In-Depth Technical Guide to 2-(Amino(phenyl)methyl)oxazole: Synthesis, Characterization, and Therapeutic Potential

Introduction

The oxazole nucleus is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. It is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The versatility of the oxazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.[4] This guide focuses on a specific, less-explored derivative, 2-(Amino(phenyl)methyl)oxazole , a molecule that combines the privileged oxazole core with a chiral aminophenylmethyl side chain, a feature often associated with interactions with biological targets. This document provides a comprehensive overview of its fundamental properties, a plausible synthetic route, methods for its characterization, and its potential applications in the field of drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

The fundamental properties of 2-(Amino(phenyl)methyl)oxazole are summarized in the table below. These have been calculated based on its chemical structure as empirical data for this specific molecule is not widely available.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 186.22 g/mol |

| IUPAC Name | (Oxazol-2-yl)(phenyl)methanamine |

| Canonical SMILES | C1=CC=C(C=C1)C(N)C2=NC=CO2 |

| Calculated LogP | 1.85 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 51.3 Ų |

Proposed Synthesis and Experimental Protocol

While a specific documented synthesis for 2-(Amino(phenyl)methyl)oxazole is not readily found in the literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 2-substituted oxazoles.[5][6] The proposed pathway involves the condensation of a functionalized amino acid derivative with a suitable cyclizing agent.

Rationale for Synthetic Approach

The chosen approach leverages the commercially available and relatively inexpensive starting material, phenylglycine. By converting the carboxylic acid moiety into a reactive species that can undergo cyclization with a small molecule that provides the remaining atoms for the oxazole ring, we can construct the target molecule. This method offers good control over the stereochemistry if a chiral starting material is used.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(Amino(phenyl)methyl)oxazole.

Detailed Experimental Protocol

-

Esterification of Phenylglycine: To a solution of phenylglycine (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester of phenylglycine.

-

Amide Coupling: Dissolve the phenylglycine methyl ester (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in a suitable solvent such as dichloromethane. Add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 12-18 hours. Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate.

-

Cyclization to form the Oxazole Ring: Dissolve the crude amide from the previous step in a solvent like toluene. Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and iodine. Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-(Amino(phenyl)methyl)oxazole.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the successful synthesis of 2-(Amino(phenyl)methyl)oxazole would rely on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a singlet for the methine proton of the chiral center, signals for the oxazole ring protons, and a broad singlet for the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display distinct peaks for the carbons of the phenyl ring, the oxazole ring, and the chiral methine carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated molecular weight and elemental composition of C₁₀H₁₀N₂O. The fragmentation pattern can provide further structural information.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the N-H stretch of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C=N and C-O stretches of the oxazole ring.

Potential Applications in Drug Development

The oxazole scaffold is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting a broad range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][4][8] The incorporation of the aminophenylmethyl moiety in the 2-position of the oxazole ring presents an interesting opportunity for developing novel drug candidates.

Rationale for Therapeutic Potential

-

Antimicrobial Activity: Many oxazole-containing compounds have shown potent activity against various bacterial and fungal strains. The primary amine in the target molecule could enhance its interaction with microbial cell membranes or enzymes.

-

Anticancer Activity: Substituted oxazoles have been investigated as inhibitors of various cancer-related targets, such as kinases and polymerases. The aminophenylmethyl group could facilitate binding to the active sites of these enzymes.

-

Neurological Disorders: The structural similarity of the aminophenylmethyl group to certain neurotransmitters suggests that this compound could have activity in the central nervous system.

Logical Flow for Drug Discovery Application

Caption: A logical pathway for the development of 2-(Amino(phenyl)methyl)oxazole as a therapeutic agent.

Conclusion

2-(Amino(phenyl)methyl)oxazole represents a novel and intriguing molecule for researchers in medicinal chemistry and drug development. While its synthesis and properties are not yet widely documented, this guide provides a solid foundation for its exploration. The proposed synthetic route is based on reliable and established chemical transformations. The diverse biological activities associated with the oxazole scaffold suggest that this compound could be a valuable starting point for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully uncover its potential.

References

-

National Institute of Standards and Technology. (n.d.). 2-Amino-4-phenyl oxazole. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-4-phenyl oxazole. NIST Chemistry WebBook, SRD 69. Retrieved February 5, 2026, from [Link]

- Degiacomi, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.

- Li, Y., et al. (2023).

-

Wikipedia. (n.d.). Oxazole. Retrieved February 5, 2026, from [Link]

- Al-Aabed, Y., et al. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules.

- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- Sharma, V., et al. (2019).

- Uccella, N. (1981). MASS SPECTROMETRY OF OXAZOLES. Organic Mass Spectrometry.

- Sharma, V., et al. (2019).

- Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

- Singh, R., et al. (2023).

- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Semantic Scholar.

- Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.

- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.

- Joshi, S., et al. (2019).

- Carballo, R. M., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research.

- Goel, N., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Medicinal Chemistry.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijmpr.in [ijmpr.in]

- 4. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. semanticscholar.org [semanticscholar.org]

The Pharmacophore: Structural & Medicinal Rationale

[1]

The oxazole ring (1,3-oxazole) is a five-membered aromatic heterocycle that serves as a critical bioisostere for amides and esters. Its incorporation into chiral amine scaffolds offers distinct advantages in drug design:

-

Bioisosterism & Metabolic Stability: The oxazole ring mimics the peptide bond (

) geometry but lacks the hydrolytically labile amide bond, significantly enhancing metabolic stability against peptidases. -

Hydrogen Bonding: The nitrogen atom (N3) acts as a weak hydrogen bond acceptor (

), while the oxygen (O1) contributes to dipole alignment, improving binding affinity in enzyme pockets (e.g., kinase ATP-binding sites). -

Conformational Rigidity: When coupled with a chiral amine, the oxazole restricts the rotational freedom of the side chain, reducing the entropic penalty upon binding to a protein target.

Key Pharmacological Applications:

-

Kinase Inhibitors: Oxazole-amine scaffolds frequently appear in Type I and Type II kinase inhibitors, targeting the hinge region.

-

Macrocyclic Peptidomimetics: Marine natural products (e.g., Ulapualides, Hennoxazoles) utilize this motif to lock bioactive conformations.

-

GPCR Ligands: Chiral amines adjacent to oxazoles provide precise vector orientation for hydrophobic groups in GPCR allosteric sites.

Synthetic Architectures: Asymmetric Construction

Constructing the "Oxazole-Chiral Amine" motif requires a strategic choice between de novo heterocycle formation and asymmetric functionalization of pre-formed oxazoles.

Strategy A: The Ellman Sulfinamide Approach (Nucleophilic Addition)

This is the most reliable method for generating

Mechanism:

-

Condensation: Oxazole-4-carbaldehyde reacts with

-tert-butanesulfinamide to form the chiral -

Induction: A Grignard or organolithium reagent adds to the imine. The bulky tert-butyl group directs the nucleophile to the Re- or Si-face via a six-membered chelated transition state (Zimmerman-Traxler model).

-

Deprotection: Acidic hydrolysis yields the free chiral amine hydrochloride.

Strategy B: Asymmetric Hydrogenation (Catalytic Reduction)

For scale-up, transition-metal-catalyzed asymmetric hydrogenation (AH) of oxazole-substituted enamides is preferred.

-

Substrate:

-acyl enamides attached to the oxazole C4 or C5 position. -

Catalyst: Rh(I) or Ir(I) complexes with chiral diphosphine ligands (e.g., DuPhos, Binap).

-

Outcome: High enantiomeric excess (

ee) with 100% atom economy.

Strategy C: The Van Leusen Synthesis (Chiral Pool)

This approach builds the oxazole ring around a pre-existing chiral center, typically starting from chiral amino acids.

-

Reagents: Chiral amino acid-derived aldehyde + Tosylmethyl isocyanide (TosMIC).

-

Advantage: Retains the stereochemistry of the starting amino acid (e.g., L-Leucine

chiral isobutyl-oxazole).

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing these scaffolds, contrasting the "Chiral Pool" approach with "Asymmetric Induction."

Figure 1: Strategic disconnection for oxazole-based chiral amine synthesis. Route A utilizes the chiral pool, while Route B employs auxiliary-controlled asymmetric induction.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesis of

-

Imine Formation:

-

To a solution of oxazole-4-carbaldehyde (10.0 mmol) in dry THF (0.5 M) is added

-2-methylpropane-2-sulfinamide (11.0 mmol) and -

Stir at reflux for 6 hours. Monitor by TLC.

-

Quench: Pour into brine, filter through Celite, and concentrate. Purify via silica flash chromatography to yield the

-N-sulfinyl imine.

-

-

Diastereoselective Addition:

-

Dissolve the imine (5.0 mmol) in anhydrous

(0.2 M) and cool to -

Add

(3.0 M in ether, 10.0 mmol) dropwise. -

Stir at

for 4 hours, then warm to room temperature overnight. -

Workup: Quench with saturated

. Extract with EtOAc.

-

-

Cleavage:

-

Dissolve the sulfinamide adduct in

. Add -

Stir for 30 minutes. Concentrate to obtain the chiral amine hydrochloride salt.

-

Protocol 2: Van Leusen Oxazole Synthesis (General)

Objective: Construction of the oxazole core from an aldehyde.

-

Reactants: Mix aldehyde (10 mmol), TosMIC (10 mmol), and

(10 mmol) in -

Reflux: Heat the mixture at reflux for 4–8 hours.

-

Isolation: Evaporate solvent. Partition residue between water and EtOAc. The organic layer contains the 5-substituted oxazole.

-

Note: If starting with a chiral

-amino aldehyde (protected), use non-racemizing conditions (lower temperature, weaker base like

-

Data & Optimization: Asymmetric Hydrogenation

When using Asymmetric Hydrogenation (Strategy B), solvent and ligand choice are critical. The table below summarizes representative optimization data for the hydrogenation of

Table 1: Optimization of Rh-Catalyzed Asymmetric Hydrogenation Substrate: 1-(Oxazol-4-yl)enamide | Catalyst: [Rh(COD)Cl]₂ (1 mol%) + Ligand (2.2 mol%)

| Entry | Ligand (Chiral) | Solvent | H₂ Pressure (bar) | Conv. (%) | ee (%) | Insight |

| 1 | (R)-BINAP | MeOH | 10 | >99 | 65 | Low stereocontrol with flexible ligand. |

| 2 | (R,R)-DuPhos | MeOH | 10 | >99 | 92 | Rigid ligand improves face selectivity. |

| 3 | (R,R)-DuPhos | Toluene | 10 | 40 | 88 | Non-polar solvent reduces rate. |

| 4 | (R,R)-TangPhos | THF | 5 | >99 | 98 | Optimal balance of electronics/sterics. |

| 5 | (S)-SegPhos | DCM | 20 | >99 | 94 | Good alternative for bulky substrates. |

References

-

Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications.

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (MDPI).

-

Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Nature Protocols.

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.

-

Naturally Occurring Oxazole-Containing Peptides. Marine Drugs (MDPI).

Advanced Pharmacophore Modeling of 2-Substituted Oxazole Derivatives

Focus Application: VEGFR-2 Kinase Inhibition & Anti-Angiogenesis

Executive Summary

This technical guide details the construction, validation, and application of pharmacophore models for 2-substituted oxazole derivatives. While oxazoles are privileged scaffolds in medicinal chemistry—appearing in NSAIDs (Oxaprozin) and natural products (Streptogramins)—this guide focuses on their synthetic optimization as VEGFR-2 inhibitors . We move beyond basic protocol listing to explore the causality of molecular features, ensuring that the resulting models are not just statistical artifacts but predictive tools grounded in structural biology.

The Chemical Space: Why 2-Substituted Oxazoles?

The oxazole ring (1,3-oxazole) is a five-membered heterocyclic aromatic system.[1] Its value in pharmacophore modeling stems from its specific electronic and steric profile:

-

Hydrogen Bond Acceptor (HBA): The nitrogen atom at position 3 (N3) possesses a lone pair capable of accepting hydrogen bonds, a critical feature for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Cys919 in VEGFR-2).

-

Geometric Rigidity: The planar ring restricts the conformational space of attached substituents, reducing the entropy penalty upon binding.

-

The C2 Vector: Substitution at the C2 position allows for the projection of lipophilic or H-bonding groups into deep hydrophobic pockets (e.g., the allosteric pocket in Type II kinase inhibitors).

Structural Logic Diagram

The following diagram illustrates the core pharmacophoric features inherent to the scaffold.

Figure 1: Pharmacophoric mapping of the 2-substituted oxazole scaffold relative to a kinase target.

Protocol A: Ligand-Based Pharmacophore Generation

Use this workflow when crystal structures are unavailable or to scaffold-hop active datasets.

Step 1: Dataset Curation & Pre-processing

Objective: Create a training set that balances chemical diversity with activity range.

-

Inclusion Criteria: Select 2-substituted oxazoles with

(Actives) and -

Tautomer & Ionization Handling: Generate dominant ionization states at pH 7.4. Note that the oxazole ring itself is weakly basic (

), so it remains unprotonated at physiological pH, maintaining its HBA character. -

Stereochemistry: Explicitly enumerate stereoisomers if chiral centers exist in the C2 side chain.

Step 2: Conformation Generation (The Causality Check)

Expert Insight: Standard rigid docking fails for oxazoles with long C2-alkyl/aryl chains. You must account for the rotational freedom of the C2-substituent relative to the ring.

-

Method: Mixed Monte Carlo / Low-Mode (MC/LMOD) search.

-

Energy Window: Retain conformers within 10-20 kcal/mol of the global minimum.

-

Rationale: Bioactive conformations are rarely the global minimum in vacuum. A wider energy window ensures the "bound" conformation is captured.

Step 3: Molecular Alignment & Feature Extraction

Tooling: GALAHAD (Genetic Algorithm) or HypoGen.

-

Alignment Rule: Do not align solely on the oxazole ring atoms. Align based on pharmacophoric features (HBA, HBD, Hydrophobic centroids). This allows the algorithm to detect if the oxazole ring is acting as a bioisostere for other rings (e.g., thiazole, pyridine).

-

Common Features:

-

HBA: Mapped to the oxazole Nitrogen.[2]

-

Ring Aromatic (RA): Centroid of the oxazole ring.

-

Hydrophobic (HY): Distal aryl groups at C2.

-

Protocol B: Structure-Based Integration (VEGFR-2 Case Study)

Use this when validating the pharmacophore against a known target (PDB: 1M17 or similar).

Step 1: Interaction Mapping

Analyze the co-crystal structure of a ligand bound to VEGFR-2.

-

Key Interaction: The backbone NH of Cys919 in the hinge region typically donates a hydrogen bond to the acceptor nitrogen of the heterocycle (oxazole).

-

Gatekeeper Interaction: Check for hydrophobic interactions with Val848 (gatekeeper residue).

Step 2: Excluded Volume Generation

A pharmacophore model is useless if it selects compounds that clash with the protein.

-

Protocol: Generate "Excluded Volume" spheres based on the receptor surface coordinates.

-

Application: Any ligand conformer clashing with these spheres is penalized/rejected during screening.

Validation: The Self-Validating System

A model is only as good as its ability to discriminate. You must prove your model is not a random filter.

Validation Workflow Diagram

Figure 2: The iterative validation loop using decoy datasets.

Quantitative Metrics Table

Calculate these values to validate your model.

| Metric | Formula / Definition | Threshold for Success |

| Enrichment Factor (EF) | ||

| GH Score (Goodness of Hit) | ||

| ROC AUC | Area Under Receiver Operating Characteristic Curve |

- : Actives in hit list

- : Total hits

- : Total actives in database

- : Total entries in database

Expert Note on Decoys: Do not generate random decoys. Use the DUD-E (Directory of Useful Decoys - Enhanced) approach. For every active oxazole, generate 50 decoys that match molecular weight and LogP but have different topology (e.g., different ring spacing).

Case Study: Optimization of Compound 12l

Based on recent literature regarding Benzoxazole/Oxazole VEGFR-2 inhibitors.

Context: In a study targeting VEGFR-2, a series of 2-substituted benzoxazole derivatives were synthesized. The lead compound, 12l , demonstrated an

Pharmacophore Fit:

-

Feature 1 (HBA): The oxazole nitrogen aligned perfectly with the hinge region donor (Cys919).

-

Feature 2 (HY): A distal phenyl group at position 2 occupied the hydrophobic pocket adjacent to the gatekeeper residue.

-

Feature 3 (HBD): An amide linker present in the C2 chain provided an additional H-bond to Asp1046 (DFG motif), characteristic of Type II inhibitors.

Outcome: The pharmacophore model successfully predicted the activity of 12l before synthesis, with a predicted fit value correlating (

References

-

Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. Source: European Journal of Medicinal Chemistry

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Source: Journal of Enzyme Inhibition and Medicinal Chemistry

-

A comprehensive review on biological activities of oxazole derivatives. Source: Future Journal of Pharmaceutical Sciences

-

Pharmacophore model validation using GH score method. Source: ResearchGate / Journal of Molecular Modeling

-

Structure based pharmacophore modeling... for identification of natural anti-cancer agents. Source: Scientific Reports (Nature)

Sources

A Technical Guide to Oxazol-2-yl and Benzo[d]oxazol-2-yl Methanamines: A Comparative Analysis for Drug Discovery Professionals

Abstract

In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of available building blocks, oxazol-2-yl and benzo[d]oxazol-2-yl methanamines represent two closely related yet distinct pharmacophores. This technical guide provides an in-depth comparative analysis of these two scaffolds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective chemical properties, synthetic accessibility, and implications in drug design. By elucidating the nuanced differences imparted by the fused benzene ring, this document aims to empower informed decision-making in the strategic selection and optimization of these valuable heterocyclic systems.

Introduction: The Strategic Importance of Scaffold Selection

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] Its derivatives are integral to a wide array of biologically active compounds, demonstrating activities ranging from antimicrobial to anticancer.[2] The benzo[d]oxazole scaffold, a fusion of an oxazole ring with a benzene ring, is also a prominent feature in numerous pharmaceuticals and natural products.[3] Both systems can be considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact with biological macromolecules.[4]

The seemingly subtle addition of a benzene ring in the benzo[d]oxazol-2-yl system introduces significant changes in the molecule's size, shape, lipophilicity, and electronic distribution compared to the simpler oxazol-2-yl core. These modifications have profound consequences for a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and selectivity. This guide will dissect these differences to provide a clear rationale for the selection of one scaffold over the other in a drug discovery campaign.

Comparative Physicochemical Properties: A Tale of Two Cores

| Property | Oxazol-2-yl Methanamine | Benzo[d]oxazol-2-yl Methanamine | Rationale for the Difference |

| Molecular Weight | ~98.1 g/mol | ~148.16 g/mol | Addition of a C4H4 unit from the fused benzene ring. |

| Predicted pKa | ~7.82 | ~7.82 | The basicity is primarily determined by the exocyclic primary amine, which is electronically insulated from the heterocyclic ring by the methylene linker. Therefore, the pKa is predicted to be similar for both compounds. |

| Predicted logP | Lower | Higher | The fused benzene ring is a large, nonpolar moiety that significantly increases the lipophilicity of the molecule. |

| Aqueous Solubility | Higher | Lower | The increased lipophilicity and molecular weight of the benzoxazole derivative are expected to decrease its solubility in aqueous media. |

| Polar Surface Area (PSA) | Similar | Similar | The primary contributors to the PSA are the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the amine. Since these are present in both scaffolds, the PSA is expected to be comparable. |

Expert Insight: The most significant differentiator from a physicochemical standpoint is the increased lipophilicity of the benzo[d]oxazol-2-yl scaffold. While this can enhance membrane permeability and target engagement within hydrophobic pockets, it often comes at the cost of reduced aqueous solubility and potentially increased metabolic liability and off-target effects. The oxazol-2-yl core, with its lower lipophilicity, may be a more favorable starting point for developing orally bioavailable drugs with a better overall ADME profile.

Synthesis and Reactivity: Accessing the Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration for its utility in a drug discovery program. Both oxazole and benzoxazole rings can be constructed through a variety of established methods.

Synthesis of Benzo[d]oxazol-2-yl Methanamines

The synthesis of 2-substituted benzoxazoles is well-established and typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the preparation of benzo[d]oxazol-2-yl methanamine, a common strategy involves the use of an amino-protected glycine derivative.

Caption: General synthetic workflow for benzo[d]oxazol-2-yl methanamine.

A key intermediate in some synthetic routes is the benzo[d]oxazol-2-yl(aryl(thienyl))methanimine.[5] The benzoxazole ring is known to be susceptible to nucleophilic attack at the C2 position, which can lead to ring-opening.[5] This reactivity can be exploited for further functionalization or can be an undesirable side reaction depending on the reaction conditions.

Synthesis of Oxazol-2-yl Methanamines

The synthesis of 2-unsubstituted or 2-alkyl-substituted oxazoles can be more challenging than their benzofused counterparts. However, several methods are available. A viable approach for the synthesis of oxazol-2-yl methanamine involves the preparation of a 2-(halomethyl)oxazole intermediate followed by nucleophilic substitution with an amine surrogate, such as sodium azide, and subsequent reduction.

A continuous-flow protocol for the preparation of 2-(azidomethyl)oxazoles has been developed, which avoids the isolation of potentially unstable 2-(bromomethyl)oxazole intermediates.[6]

Experimental Protocol: Synthesis of Oxazol-2-yl Methanamine via Azide Reduction

-

Step 1: Synthesis of 2-(Azidomethyl)oxazole: A 2-(bromomethyl)oxazole precursor is reacted with sodium azide in a suitable solvent such as DMF or acetone. The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or LC-MS.

-

Step 2: Reduction of 2-(Azidomethyl)oxazole: The resulting 2-(azidomethyl)oxazole is then reduced to the corresponding amine. This can be achieved through several methods, including:

-

Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Staudinger Reduction: Reaction with triphenylphosphine followed by hydrolysis.

-

Reduction with LiAlH4: In an anhydrous ethereal solvent.

-

Causality Behind Experimental Choices: The choice of a two-step procedure involving an azide intermediate is often preferred for the synthesis of primary amines from alkyl halides. The azide displacement is generally a clean and efficient reaction, and the subsequent reduction to the amine is also typically high-yielding and avoids the over-alkylation issues that can arise from direct amination with ammonia.

Caption: Synthetic route to oxazol-2-yl methanamine via an azide intermediate.

Metabolic Stability and Bioisosteric Considerations

Metabolic stability is a critical parameter in drug design, as rapid metabolism can lead to poor bioavailability and a short duration of action. The introduction of the fused benzene ring in the benzo[d]oxazol-2-yl scaffold provides an additional site for metabolic enzymes, particularly cytochrome P450s, to act upon.

While direct comparative metabolic stability data for the two parent methanamines is scarce, a general principle in medicinal chemistry is that increasing lipophilicity and adding aromatic rings can increase susceptibility to oxidative metabolism. Therefore, it is reasonable to hypothesize that the benzo[d]oxazol-2-yl scaffold may be more prone to metabolism than the simpler oxazol-2-yl core. The oxazole ring itself is generally considered to be relatively stable to metabolic degradation.[7]

Expert Insight: When considering these two scaffolds as bioisosteres, the choice depends on the specific goals of the drug design program.

-

Replacing Benzoxazole with Oxazole: This bioisosteric replacement can be a strategy to:

-

Reduce lipophilicity and improve aqueous solubility.

-

Enhance metabolic stability by removing a potential site of metabolism.

-

Reduce potential off-target effects associated with larger, more lipophilic molecules.

-

Explore new intellectual property space.

-

-

Replacing Oxazole with Benzoxazole: This bioisosteric replacement may be employed to:

-

Increase lipophilicity to enhance membrane permeability or fit into a hydrophobic binding pocket.

-

Introduce a platform for further substitution on the benzene ring to probe for additional binding interactions.

-

Modulate the electronic properties of the heterocyclic system.

-

The concept of bioisosterism is a powerful tool in medicinal chemistry, but it is important to recognize that even seemingly conservative changes can have profound and sometimes unpredictable effects on a compound's biological activity and ADME properties.[8]

Structure-Activity Relationships (SAR) and Biological Applications

Both oxazole and benzoxazole derivatives have been extensively explored in medicinal chemistry and have been found to exhibit a wide range of biological activities.

Oxazole-based compounds have been investigated as:

Benzoxazole-based compounds are also known for their diverse pharmacological profile, including:

A comparative study on the antimicrobial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties (a close relative of benzoxazole) suggested that the benzofused derivatives were more active.[4] However, this is not a universal rule, and the optimal scaffold will always be target-dependent.

SAR Insights:

-

For benzoxazole derivatives, substitutions on the benzene ring can significantly modulate biological activity. For example, the presence of electron-withdrawing groups has been shown to improve the antimicrobial activity of some benzoxazole derivatives.[2]

-

The 2-position of both the oxazole and benzoxazole rings is a common point of substitution for modulating potency and selectivity.

The key takeaway for the medicinal chemist is that the choice between an oxazol-2-yl and a benzo[d]oxazol-2-yl methanamine should be driven by the specific requirements of the biological target and the desired ADME profile.

Caption: Decision-making framework for scaffold selection.

Conclusion

The oxazol-2-yl and benzo[d]oxazol-2-yl methanamine scaffolds, while structurally similar, offer a distinct set of physicochemical and pharmacological properties. The addition of the fused benzene ring in the benzoxazole system significantly increases lipophilicity, which can be advantageous for binding in hydrophobic pockets but may negatively impact solubility and metabolic stability. The simpler oxazole core provides a more polar and potentially more metabolically stable starting point.

The choice between these two valuable building blocks is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program. A thorough understanding of the trade-offs associated with each scaffold, as outlined in this guide, will enable medicinal chemists to make more rational and effective choices in the design of novel therapeutics.

References

-

Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 2018. [Link]

-

Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 2020. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 2023. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 2024. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 2018. [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 2022. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate, 2024. [Link]

-

The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 2020. [Link]

-

Oxazol-2-ylmethanamine hydrochloride. MySkinRecipes. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Oxazol-2-ylmethanamine hydrochloride [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

Literature review on alpha-substituted oxazolemethylamines

An In-depth Technical Guide to the Synthesis and Application of α-Substituted Oxazolemethylamines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxazole ring is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This guide delves into the synthesis and strategic importance of a specific, high-potential subclass: α-substituted oxazolemethylamines. By introducing stereochemical and functional diversity at the alpha position, these scaffolds offer a powerful platform for fine-tuning pharmacological activity, selectivity, and pharmacokinetic profiles. This whitepaper provides a comprehensive review of synthetic strategies, explores the causal relationships behind experimental choices, and outlines the therapeutic potential of this promising class of molecules. We present detailed, field-proven protocols and discuss the critical structure-activity relationships that guide the design of next-generation therapeutics.

Chapter 1: The Oxazole Scaffold in Modern Medicinal Chemistry

The five-membered heterocyclic oxazole ring is a prominent feature in a multitude of natural products and synthetic molecules, demonstrating a vast range of biological activities.[3][4] Its prevalence in FDA-approved drugs, such as the anti-inflammatory Oxaprozin and the tyrosine kinase inhibitor Mubritinib, underscores its value in drug design.[3][5]

Physicochemical Properties and Bioisosteric Rationale

The utility of the oxazole ring stems from its distinct physicochemical characteristics. It is a planar, aromatic system with a significant dipole moment. The nitrogen atom acts as a hydrogen bond acceptor, while the overall structure is relatively electron-poor, contributing to its stability against oxidative metabolism.[1][6]

In drug design, bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a key strategy for optimizing lead compounds.[7][8] The oxazole ring is an excellent bioisostere for amide and ester groups.[2] This substitution is often pursued for several strategic reasons:

-

Metabolic Stability: Amide and ester bonds are susceptible to enzymatic hydrolysis. Replacing them with a robust oxazole ring can significantly increase a drug's half-life and oral bioavailability.

-

Conformational Rigidity: The planar oxazole ring reduces the number of rotatable bonds compared to an acyclic amide, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for the biological target.

-

Modulation of Physicochemical Properties: The replacement alters polarity, lipophilicity, and hydrogen bonding capacity, allowing for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

Broad Pharmacological Significance

The substitution pattern on the oxazole ring plays a pivotal role in defining its biological effects.[3] Derivatives have been developed with a wide array of therapeutic applications, including:

This versatility makes the oxazole scaffold a privileged structure in drug discovery, continually inspiring the development of novel chemical entities.[1][4]

Chapter 2: Core Synthesis of the Oxazole Ring

A robust and flexible synthesis of the core oxazole ring is the foundation for accessing its derivatives. While numerous methods exist, including the Robinson-Gabriel and Fisher syntheses, the van Leusen oxazole synthesis is renowned for its operational simplicity, broad substrate scope, and use of readily available starting materials.[13]

The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a stable, odorless solid, in the presence of a base like potassium carbonate.[12][13]

Diagram: General Workflow of the van Leusen Oxazole Synthesis

Caption: Workflow for the van Leusen synthesis of 5-substituted oxazoles.

Experimental Protocol: van Leusen Synthesis of 5-Phenyl-oxazole

This protocol describes a representative synthesis. The specific aldehyde can be varied to achieve different substitutions at the 5-position of the oxazole.

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.06 g, 10 mmol) and tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol).

-

Solvent and Base Addition: Add methanol (40 mL) to the flask, followed by anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Causality Note: Methanol is a common solvent for this reaction. Potassium carbonate is a sufficiently strong base to deprotonate the TosMIC, initiating the reaction, but mild enough to prevent side reactions.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add water (50 mL) to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

-

Self-Validation: The brine wash removes residual water and inorganic impurities. Drying over sodium sulfate ensures the complete removal of water before solvent evaporation.

-

-

Purification: Filter the solution and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield pure 5-phenyl-oxazole.

Chapter 3: Synthesis of α-Substituted Oxazolemethylamines

Introducing a substituent at the alpha-carbon of the methylamine group attached to the oxazole core is a key step in creating structural diversity. This can be approached via two primary strategic pathways: post-synthetic modification of an existing oxazole or construction of the oxazole ring from an already-substituted precursor.

Strategy 1: Post-Oxazole Formation via α-Alkylation

This strategy involves starting with a simple oxazolemethylamine precursor (e.g., a 2-(methyl)oxazole) and performing an α-alkylation. This relies on the principles of enolate chemistry, where a strong base is used to deprotonate the α-carbon, creating a nucleophilic carbanion that can then attack an electrophile.[14][15]

-

Causality and Challenges: The choice of base is critical. A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal.[15] It is powerful enough to deprotonate the weakly acidic α-protons of the methyl group at low temperatures (-78°C). This low temperature is crucial to favor the kinetic enolate and prevent potential competing reactions, such as metallation at the C2 position of the oxazole ring.[6]

Diagram: Mechanism of α-Alkylation of 2-Methyloxazole

Caption: Post-synthetic α-alkylation of a 2-methyloxazole precursor.

Experimental Protocol: α-Alkylation of 2-Methyloxazole

-

Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 2-methyloxazole (10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of LDA (1.1 eq, 11 mmol, 2.0 M in THF) dropwise to the stirred solution. Maintain the temperature at -78°C. Stir for 1 hour.

-

Expertise Note: The slow addition of LDA prevents localized heating and ensures controlled formation of the desired kinetic enolate. The solution may change color, indicating carbanion formation.

-

-

Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq, 12 mmol) dropwise to the enolate solution. Continue stirring at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Transfer to a separatory funnel, add water (30 mL), and extract with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the resulting crude product via flash chromatography to obtain the α-substituted 2-alkyloxazole. The subsequent conversion to the methylamine would involve standard functional group transformations (e.g., reduction of a nitrile or azide).

Strategy 2: Oxazole Construction from an α-Substituted Precursor

This is often the more robust and versatile approach. It involves starting with a readily available α-substituted amino acid or a derivative thereof and constructing the oxazole ring around it. This strategy offers superior control over stereochemistry (if the starting material is chiral) and avoids potential side-reactions on a pre-formed oxazole ring.

Diagram: Synthesis via α-Substituted Precursor

Caption: Building the oxazole from an α-substituted amino acid precursor.

This method typically involves converting the α-amino acid to an N-acyl derivative, which then undergoes cyclodehydration to form the oxazole ring. This preserves the stereocenter at the alpha position.

Chapter 4: Structure-Activity Relationships (SAR) and Strategic Design

The true power of the α-substituted oxazolemethylamines lies in the ability to systematically modify the α-substituent (R') to probe the target's binding site and optimize the compound's properties.

Diagram: Key Points for SAR Exploration

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmpr.in [ijmpr.in]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

Therapeutic Potential & Synthetic Architecture of Oxazole-2-yl(phenyl)methanamine Analogs

This technical guide provides a comprehensive analysis of the oxazole-2-yl(phenyl)methanamine scaffold, a privileged pharmacophore bridging the structural gap between classic biogenic amines (phenethylamines) and modern heterocyclic bioisosteres.

Executive Summary

The oxazole-2-yl(phenyl)methanamine scaffold represents a high-value chemical space in modern drug discovery. Structurally, it functions as a rigidified, metabolically stable bioisostere of

Its primary therapeutic utility lies in Neuropsychiatry (specifically as a TAAR1 agonist for schizophrenia/depression) and Infectious Disease (as a DNA gyrase B inhibitor). This guide outlines the chemical architecture, structure-activity relationships (SAR), and a validated synthetic protocol for this class of compounds.

Chemical Architecture & Pharmacophore Analysis[1]

The core structure consists of three distinct domains, each contributing to the molecule's binding affinity and physicochemical properties (ADME).

Structural Domains

-

Domain A: The Oxazole Ring (Bioisostere) [1]

-

Acts as a planar, aromatic linker that mimics the peptide bond (

) or the carboxylate group of amino acids. -

The Nitrogen (N3) serves as a weak hydrogen bond acceptor (HBA), crucial for interacting with serine or histidine residues in receptor pockets (e.g., TAAR1).

-

Metabolic Advantage: Unlike furan (toxic metabolites) or thiazole (S-oxidation), the oxazole ring is relatively stable against oxidative metabolism.

-

-

Domain B: The Methanamine Linker (

)-

The chiral center at the

-carbon allows for stereoselective binding. -

The primary amine is protonated at physiological pH (pKa

8.5–9.5), forming a critical salt bridge with aspartate residues (e.g., Asp3.32 in GPCRs).

-

-

Domain C: The Phenyl Ring (Lipophilic Anchor)

-

Engages in

- -

Substitution at the para- or meta- positions modulates potency and metabolic stability (blocking CYP450 oxidation).

-

Visualization of the Pharmacophore

The following diagram illustrates the interactions and SAR logic of the scaffold.

Caption: Pharmacophore dissection of the oxazole-2-yl(phenyl)methanamine scaffold highlighting key interaction points and substitution strategies.

Therapeutic Applications

Neuropsychiatry: TAAR1 Agonism

The structural similarity to endogenous trace amines (like

-

Mechanism: TAAR1 activation modulates dopaminergic neurotransmission in the mesolimbic pathway without blocking D2 receptors directly. This reduces psychotic symptoms with fewer motor side effects (EPS) compared to typical antipsychotics.

-

Key Analog: 4-(oxazol-2-yl)aniline derivatives have shown efficacy in preclinical models of schizophrenia.

-

Pathway: Agonist binding

Gs coupling

Antimicrobial Activity: DNA Gyrase Inhibition

Oxazole-amine analogs function as ATP-competitive inhibitors of the bacterial DNA Gyrase B subunit.

-

Mechanism: The oxazole ring stacks against the adenine-binding pocket, while the phenyl group occupies the hydrophobic region. The amine group forms hydrogen bonds with the aspartate residue in the active site.

-

Spectrum: Effective against Gram-positive pathogens (S. aureus, E. faecalis) and M. tuberculosis.

Modular Synthesis Protocol

To ensure reproducibility and scalability, we utilize a Ellman Auxiliary-mediated synthesis . This route allows for the asymmetric synthesis of the amine, which is critical since the (S)-enantiomer is often the bioactive species for CNS targets.

Retrosynthetic Analysis

Target: (S)-1-(Oxazol-2-yl)-1-phenylmethanamine

-

Disconnection: C–C bond between the oxazole and the chiral center.

-

Precursors: Oxazole (lithiated at C2) + N-tert-butanesulfinyl imine (derived from benzaldehyde).

Step-by-Step Protocol

Step 1: Synthesis of the Chiral Imine

-

Reagents: Benzaldehyde (10 mmol), (S)-(-)-2-methyl-2-propanesulfinamide (10 mmol), CuSO

(anhydrous, 2.0 eq), DCM (20 mL). -

Procedure: Mix reagents in DCM and stir at room temperature (RT) for 24 hours. The CuSO

acts as a Lewis acid and water scavenger. -

Workup: Filter through a celite pad to remove solids. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Yield: >85%.

Step 2: Lithiation and Addition (The Critical Step)

-

Reagents: Oxazole (1.2 eq), n-BuLi (1.3 eq, 2.5M in hexanes), THF (anhydrous).

-

Procedure:

-

Cool THF solution of oxazole to -78°C under Argon.

-

Add n-BuLi dropwise. Stir for 30 min to generate 2-lithiooxazole.

-

Dissolve the sulfinyl imine (from Step 1) in THF and add dropwise to the lithiated species at -78°C.

-

Stir for 2 hours, then slowly warm to RT.

-

-

Quench: Add saturated NH

Cl solution. Extract with EtOAc. -

Outcome: Formation of the protected sulfinamide with high diastereoselectivity (dr > 95:5).

Step 3: Deprotection to Free Amine

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve the intermediate in MeOH, add HCl/Dioxane. Stir for 1 hour.

-

Workup: Basify with NaHCO

, extract with DCM. -

Product: (S)-1-(oxazol-2-yl)-1-phenylmethanamine .

Synthetic Workflow Diagram

Caption: Ellman auxiliary-mediated asymmetric synthesis of the target scaffold.

Experimental Validation (In Vitro)

To validate the therapeutic potential, the synthesized analogs must be screened in a functional assay.

Protocol: cAMP Accumulation Assay (TAAR1 Agonism)

Objective: Measure the potency (EC

-

Cell Line: CHO-K1 cells stably expressing human TAAR1 (hTAAR1).

-

Reagents: HTRF cAMP HiRange Kit (Cisbio).

-

Steps:

-

Seed cells (2,000 cells/well) in 384-well plates.

-

Incubate with IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

-

Add test compounds (10-point dose-response, 1 nM to 10

M). -

Incubate for 30 minutes at 37°C.

-

Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

-

Read fluorescence resonance energy transfer (FRET) on a compatible plate reader (e.g., EnVision).

-

-

Data Analysis: Plot FRET ratio vs. log[concentration]. Calculate EC

using a 4-parameter logistic fit. -

Success Criteria: Valid hits should exhibit an EC

< 500 nM and E

Quantitative Data Summary

The following table summarizes the expected Structure-Activity Relationship (SAR) trends based on literature for this pharmacophore class.

| Substitution (R-Phenyl) | Effect on TAAR1 Potency | Metabolic Stability | CNS Penetration |

| Unsubstituted (H) | Moderate (EC | Low (Rapid CYP oxidation) | High |

| 4-Fluoro (-F) | High (EC | Moderate | High |

| 4-Chloro (-Cl) | Very High (EC | High | High |

| 3,4-Dichloro | High | Very High | Moderate (Lipophilicity risk) |

| 4-Methoxy (-OMe) | Low (Loss of activity) | Low | Moderate |

References

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonists as a New Class of Antipsychotic Agents. Source:Journal of Medicinal Chemistry URL:[Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. Source:National Institutes of Health (PMC) URL:[Link]

-

Synthesis of 2-Substituted Oxazoles via Phenyliodine Diacetate-Mediated Cyclization. Source:Journal of Organic Chemistry URL:[Link]

-

Discovery of Non-Basic TAAR1 Agonists for the Treatment of Schizophrenia. Source:ACS Chemical Neuroscience URL:[Link]

-

Ellman’s Sulfinamide: A Versatile Auxiliary for Asymmetric Synthesis of Amines. Source:Chemical Reviews URL:[Link]

Sources

Nomenclature Protocols for Heterocyclic-Aromatic Scaffolds: The Oxazole-Phenyl-Methanamine Core

Executive Summary

The oxazole-phenyl-methanamine core represents a privileged scaffold in medicinal chemistry, frequently observed in kinase inhibitors, GPCR ligands, and anti-infectives. Its structural duality—combining a

This technical guide establishes a rigorous, self-validating protocol for naming these cores according to the IUPAC Blue Book (P-rules) . It prioritizes substitutive nomenclature over functional class nomenclature to ensure consistency in chemical databases and patent filings.

The Hierarchy of Operations (Logic Flow)[3]

Correct nomenclature requires a strictly ordered decision process. For the oxazole-phenyl-methanamine core, the conflict typically lies between treating the molecule as a substituted amine (methanamine parent) or a substituted heterocycle.[3]

Core Directives

-

Principal Functional Group: The amine (

) takes precedence over the aromatic rings (treated as substituents) unless a higher-priority group (e.g., -

Parent Structure Selection:

-

Ring Seniority (P-25.2.2.4): Heterocycles (oxazole) are senior to carbocycles (phenyl).[3]

Decision Tree Visualization

Figure 1: Logic flow for selecting the parent structure based on connectivity.[1][2][3]

Structural Scenarios & Naming Protocols

The following table standardizes the naming for the two most common variations of this core.

Comparative Nomenclature Table

| Core Type | Structure Description | Preferred IUPAC Name (PIN) | Key Rule |

| Type A: The Chiral Linker | 1-(1,3-oxazol-2-yl)-1-phenylmethanamine | P-44.4: Acyclic chain with principal group is parent.[1][2][3] | |

| Type B: N-Substituted | P-25.2.2.4: Heterocycle (oxazole) > Carbocycle (phenyl).[1][2][3] | ||

| Type C: Reverse N-Sub | P-62.2.2: N-substituted derivatives of aniline (benzenamine).[1][2][3] |

Detailed Protocol for Type A (The "Drug Scaffold")

This is the most critical scaffold for medicinal chemists due to the chiral center at the methine carbon.[3]

-

Parent: Methanamine (

).[3] -

Numbering: The carbon attached to the nitrogen is C1.[3]

-

Substituents:

-

Alphabetization: "O" (Oxazolyl) vs "P" (Phenyl). O comes before P .[3][5]

-

Final Assembly: 1-(1,3-oxazol-2-yl)-1-phenylmethanamine.

Stereochemical Validation (CIP Rules)

For Type A cores, the methanamine carbon is a stereocenter. Correct assignment of

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign configuration, we rank the four groups attached to the central carbon:

-

Priority 1:

-

Priority 2: 1,3-Oxazol-2-yl

-

Priority 3: Phenyl

-

Priority 4: Hydrogen

Stereochemistry Visualization[3]

Figure 2: CIP Priority ranking for the 1-(1,3-oxazol-2-yl)-1-phenylmethanamine core.[1][2][3]

Numbering & Locants: The "O-N" Rule

A frequent source of rejection in patent applications is incorrect numbering of the oxazole ring.

-

Rule: In 1,3-oxazole, the Oxygen atom is position 1 . The Nitrogen atom is position 3 .[3]

-

Direction: Numbering proceeds from Oxygen towards Nitrogen to give the heteroatoms the lowest possible locant set (1,3 is preferred over 1,4 or other variations).

-

Connection Point:

Self-Validation Check: When verifying your name, ensure the locant set for the oxazole ring is fixed as 1,3. If your name implies 3-oxazole or 4-oxazole without the 1,3 indicated hydrogen or framework, re-evaluate the numbering start point.

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[3] Cambridge: The Royal Society of Chemistry, 2014. Section P-25.2.2.4 (Seniority of Heterocycles).[1][2]

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[3] Section P-62 (Amines).[1][2][3]

-

Cahn, R. S., Ingold, C., & Prelog, V. "Specification of Molecular Chirality."[10] Angewandte Chemie International Edition, 1966, 5(4), 385–415. (Basis for CIP Rules).[3][4][6][9]

-

PubChem.Compound Summary for CID 9255 (Oxazole). National Library of Medicine (US)

Sources

- 1. 2-Hydroxy-1,3-oxazole-5-carboxylic acid|CAS 1407858-88-1 [benchchem.com]

- 2. Blue Book [iupac.qmul.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. dokumen.pub [dokumen.pub]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Precision Synthesis of Oxazol-2-yl(phenyl)methanamine via Reductive Amination

This Application Note is designed for medicinal chemists and process scientists requiring a robust, scalable protocol for synthesizing Oxazol-2-yl(phenyl)methanamine . This scaffold is a privileged structure in drug discovery, serving as a bioisostere for amides and a core motif in kinase inhibitors and GPCR ligands.

Executive Summary

The synthesis of primary amines from heteroaryl ketones presents unique challenges due to the electronic influence of the heterocycle and the propensity for secondary amine (dimer) formation. This guide details the reductive amination of oxazol-2-yl(phenyl)methanone to oxazol-2-yl(phenyl)methanamine using ammonium acetate and sodium cyanoborohydride. The protocol prioritizes chemoselectivity, minimizing dimer formation through kinetic control and pH optimization.

Retrosynthetic Analysis & Strategy

The target molecule features a chiral center (racemic in this protocol) connecting an electron-withdrawing oxazole ring and a phenyl group.

Strategic Disconnection

The C-N bond is established via the reduction of an in situ generated imine.

Figure 1: Retrosynthetic logic relying on the Leuckart-Wallach type reductive amination.

Critical Reaction Parameters (The "Why" and "How")

The Nitrogen Source: Ammonium Acetate

We utilize Ammonium Acetate (NH₄OAc) rather than liquid ammonia or ammonium chloride.

-

Solubility: NH₄OAc is highly soluble in methanol (MeOH), ensuring a homogeneous phase.

-

pH Buffer: It maintains the reaction pH between 6.0 and 7.0. This is critical because:

-

pH < 5: Inhibits imine formation by protonating the carbonyl oxygen too strongly or hydrolyzing the oxazole ring.

-

pH > 8: Inhibits the reduction step (cyanoborohydride requires mild acid activation).

-

-

Stoichiometry: A 10-fold excess is mandatory. This high concentration shifts the equilibrium toward the imine and kinetically favors the capture of the ketone by ammonia over the capture by the newly formed primary amine (preventing dimer formation).

The Reducing Agent: Sodium Cyanoborohydride

Sodium Cyanoborohydride (NaBH₃CN) is selected over Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).

-

Selectivity: NaBH₃CN is a weaker reducing agent. At pH 6-7, it reduces the protonated imine (iminium ion) much faster than the ketone carbonyl. NaBH₄ would reduce the ketone to the alcohol (oxazol-2-yl(phenyl)methanol) as a major byproduct.

-

Stability: It is stable in the acidic methanolic environment required for imine formation.

The Heterocycle Factor: Oxazole Stability

The oxazole ring is generally stable, but the C2 position is electrophilic. Strong mineral acids or vigorous heating can lead to ring opening. This protocol operates at room temperature to mild reflux (50°C) to preserve ring integrity.

Experimental Protocol

Materials

-

Precursor: Oxazol-2-yl(phenyl)methanone (1.0 eq)

-

Reagent: Ammonium Acetate (10.0 eq), anhydrous

-

Reductant: Sodium Cyanoborohydride (1.5 eq)

-

Solvent: Methanol (anhydrous preferred)

-

Additives: 3Å Molecular Sieves (activated)

Step-by-Step Procedure

Step 1: Imine Formation Equilibrium

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Oxazol-2-yl(phenyl)methanone (1.0 mmol, 173 mg) in Methanol (10 mL).

-

Add Ammonium Acetate (10.0 mmol, 770 mg) in one portion.

-

Add 500 mg of activated 3Å Molecular Sieves . Note: This scavenges water produced during condensation, driving the equilibrium to the right.

-

Stir the mixture at Room Temperature (25°C) for 30 minutes.

Step 2: Reductive Amination 5. Add Sodium Cyanoborohydride (1.5 mmol, 95 mg) carefully to the mixture. Caution: Toxic. Handle in a fume hood. 6. Fit the flask with a reflux condenser and heat to 50°C (oil bath temperature). 7. Monitor the reaction via TLC (System: 5% MeOH in DCM) or LC-MS.

- Target Completion: 12–18 hours.

- Observation: Disappearance of the ketone peak (UV 254 nm).

Step 3: Quenching and Workup (Acid-Base Purification) This self-validating workup separates neutral byproducts (alcohol) from the basic amine product.

-

Cool the reaction to room temperature.

-

Quench: Slowly add 6M HCl (2 mL) to decompose excess hydride. Warning: Evolution of HCN gas possible; ensure vigorous ventilation.

-

Concentrate: Remove methanol under reduced pressure (Rotavap).

-

Wash (Acidic Phase): Dilute the residue with water (20 mL). The pH should be < 2. Wash with Ethyl Acetate (2 x 15 mL).

-

Discard Organic Layer: Contains unreacted ketone and any alcohol byproduct.

-

Keep Aqueous Layer: Contains the target amine as the hydrochloride salt.

-

-

Basify: Adjust the aqueous layer to pH > 10 using Solid KOH or 10M NaOH at 0°C.

-

Extract (Basic Phase): Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

-

Dry & Concentrate: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

Yield & Characterization Data[1][2][3][4][5][6]

-

Expected Yield: 75–85%

-

Appearance: Pale yellow oil or low-melting solid.

-

Storage: Store at -20°C under Argon (amine absorbs CO₂ from air).

| Parameter | Specification | Method |

| Purity | >95% | HPLC (254 nm) |

| MS (ESI+) | [M+H]+ = 175.2 | LC-MS |

| 1H NMR | Methine singlet/doublet ~5.2 ppm | 400 MHz, CDCl3 |

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway and the competing side reactions that this protocol minimizes.

Figure 2: Reaction pathway highlighting the target flux (Green) vs. potential side reactions (Red).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or old reagents. | Use anhydrous MeOH and fresh NaBH₃CN. Ensure sieves are activated. |

| High Alcohol Byproduct | pH too low (< 5) or wrong reductant. | Ensure NH₄OAc is in 10x excess.[1] Do not add acetic acid manually. |

| Dimer Formation | Insufficient Ammonia source. | Increase NH₄OAc to 15-20 eq. Dilute reaction concentration (0.05 M). |

| Oxazole Degradation | Workup too acidic/hot. | Keep acid wash cold (0°C) and brief. Use HCl only for quenching. |

References

-

General Reductive Amination Review: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

-

Borch Reduction (The Standard Protocol): Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][2] Journal of the American Chemical Society, 93(12), 2897–2904.

-

Synthesis of Heteroaryl Amines: Kliuev, F., et al. (2022). Chemoselective Reductive Amination of Carbonyl Compounds. Organic Letters, 24(42), 7717–7721.

-

Oxazole Stability & Reactivity: Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.

Sources

Application Note: Chemoselective Grignard Addition to Oxazole-2-carbonitrile

Executive Summary

The synthesis of 2-acyloxazoles via the addition of Grignard reagents to oxazole-2-carbonitrile presents a unique chemoselective challenge. While the nitrile group (

This Application Note outlines a precision protocol designed to favor the kinetic addition to the nitrile carbon while suppressing the thermodynamic degradation of the heterocyclic ring. Success relies on strict temperature control (cryogenic conditions), solvent selection, and a buffered hydrolysis strategy.

Mechanistic Insight & Challenges

The reaction of oxazole-2-carbonitrile with organometallics is governed by the competition between the "hard" nucleophile (Grignard) attacking the nitrile versus the heterocyclic ring.

The Competitive Landscape

-

Pathway A (Desired): Nucleophilic attack at the nitrile carbon forms a metallo-imine intermediate. Upon mild hydrolysis, this yields the 2-acyloxazole.

-

Pathway B (Undesired - Ring Attack): The Grignard reagent attacks the C2 or C5 position of the ring. This disrupts aromaticity and leads to ring cleavage (often forming acyclic isonitriles or enamides).

-

Pathway C (Undesired - Deprotonation): If the C5 position is unsubstituted, the Grignard can act as a base, deprotonating the ring and leading to polymerization or decomposition.

Mechanistic Visualization

The following diagram illustrates the divergence between the desired kinetic pathway and the destructive thermodynamic pathway.